6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-[[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-27-20(24-25-23(27)32-16-17-9-11-19(30-2)12-10-17)15-31-21-13-14-22(29)28(26-21)18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQJUYISUOJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone is a complex organic molecule with potential biological activities. Its structure includes a pyridazinone core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.53 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities. The specific compound under discussion may also demonstrate similar effects, particularly due to the presence of the triazole moiety which is known for its efficacy against various pathogens .
Anticancer Potential
The pyridazinone structure has been linked to anticancer activity in several studies. Compounds with a similar framework have shown cytotoxic effects against different cancer cell lines. For example, derivatives of pyridazinones have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . The specific interactions of this compound with cancer cell signaling pathways remain an area for further investigation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances antifungal and antibacterial properties |
| Methoxy Group | May improve lipophilicity and cellular uptake |
| Sulfanyl Group | Potentially increases interaction with biological targets |
| Phenyl Substituent | Influences cytotoxicity; electron-donating groups enhance activity |
Case Studies and Research Findings
- Anticonvulsant Activity : Similar compounds have been tested for anticonvulsant properties, showing effective results in models of induced seizures. The mechanism often involves modulation of neurotransmitter systems, which could be relevant for our compound as well .
- Cytotoxicity Studies : A study demonstrated that certain pyridazinone derivatives exhibited IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines. This suggests that our compound could also be evaluated for similar cytotoxic effects .
- In Vivo Efficacy : Preliminary animal studies on related compounds have shown promising results in terms of reducing tumor size and improving survival rates. Such studies would be essential to validate the therapeutic potential of this compound in clinical settings.
Scientific Research Applications
Biological Activities
- Antimicrobial Activity : Compounds containing triazole and pyridazinone structures have been reported to exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with microbial enzymes or cell membranes.
- Anticonvulsant Properties : Similar compounds have shown promise in treating seizures. The structure of this compound suggests potential efficacy in anticonvulsant applications, particularly in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can influence anticonvulsant efficacy .
- Neuroprotective Effects : The potential neuroprotective effects of this compound can be attributed to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress. Studies on related compounds have shown improvement in cognitive functions in models of neurodegenerative diseases such as Alzheimer's .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Physicochemical Properties (Estimated)
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~450 | ~3.5 | 8 |
| VUAA1 | 423.5 | 3.8 | 6 |
| 5-(4-Methoxyphenyl)-3(2H)-pyridazinone | 216.2 | 1.2 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
